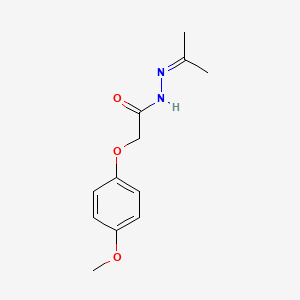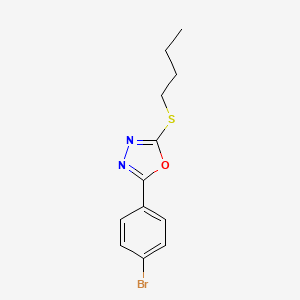
2-(4-methoxyphenoxy)-N'-(propan-2-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenoxy group and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is treated with acetone under acidic conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of 2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazides and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular membranes and proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide
- 2-(4-ethoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide
- 2-(4-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide
Uniqueness
2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)13-14-12(15)8-17-11-6-4-10(16-3)5-7-11/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
SIVJRZVBCHYCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-methyl-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042223.png)
![Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15042237.png)
![methyl 2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B15042241.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15042249.png)
![N-(4-bromophenyl)-4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15042256.png)
![4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B15042266.png)
![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042272.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042280.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B15042288.png)
![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15042290.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15042321.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B15042329.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042352.png)
